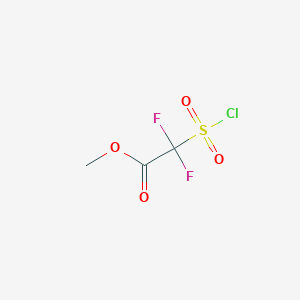
1-(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a tetrahydroindazole core substituted with a methanamine group.
Preparation Methods
The synthesis of 1-(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the condensation of phenylhydrazine with a suitable ketone or aldehyde.
Substitution Reactions: The tetrahydroindazole core is then subjected to substitution reactions to introduce the trimethyl groups at the 1, 5, and 5 positions.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, typically using a suitable amine precursor.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-(1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions .
Scientific Research Applications
1-(1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1,3,7-Trimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione: Known for its stimulant properties and use in pharmaceuticals.
1,3,5-Trimethyl-1,3,5-triazinane: Used in organic synthesis and as a reagent in various chemical reactions.
Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-: Studied for its unique chemical properties and applications in materials science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H20ClN3 |
|---|---|
Molecular Weight |
229.75 g/mol |
IUPAC Name |
(1,5,5-trimethyl-6,7-dihydro-4H-indazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H19N3.ClH/c1-11(2)5-4-10-8(6-11)9(7-12)13-14(10)3;/h4-7,12H2,1-3H3;1H |
InChI Key |
JMSVBSIJVWUGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NN2C)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13479767.png)



![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)


![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)
